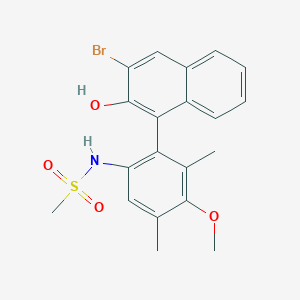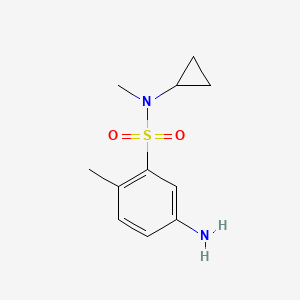
Benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a benzenesulfonamide group, an amino group, and cyclopropyl and dimethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with appropriate amines. For the specific compound, 5-amino-N-cyclopropyl-N,2-dimethyl-benzenesulfonamide, the synthesis can be achieved through the following steps:
Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Amination Reaction: The benzenesulfonyl chloride is then reacted with 5-amino-N-cyclopropyl-N,2-dimethylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product. Common solvents used include dichloromethane and acetonitrile.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Applications De Recherche Scientifique
Benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its inhibitory effects on enzymes like carbonic anhydrase.
Industrial Applications: It is used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl- involves the inhibition of specific enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethazine: Another sulfonamide used as an antibacterial agent.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Uniqueness
Benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
936126-01-1 |
|---|---|
Formule moléculaire |
C11H16N2O2S |
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
5-amino-N-cyclopropyl-N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c1-8-3-4-9(12)7-11(8)16(14,15)13(2)10-5-6-10/h3-4,7,10H,5-6,12H2,1-2H3 |
Clé InChI |
LKZIUDCGXKNWMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)S(=O)(=O)N(C)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-](/img/structure/B15090228.png)
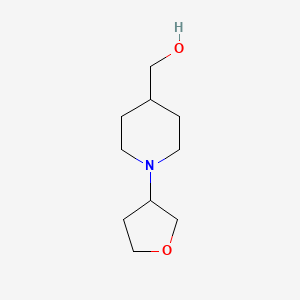
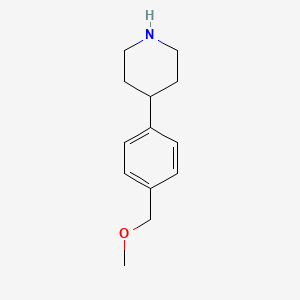
![[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15090250.png)
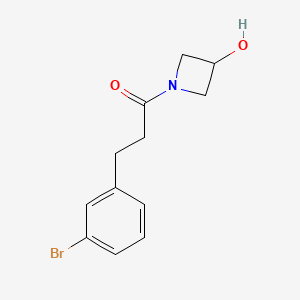

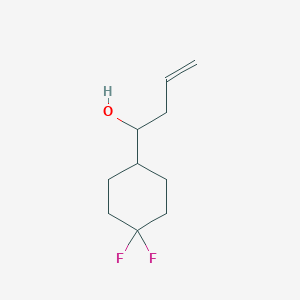
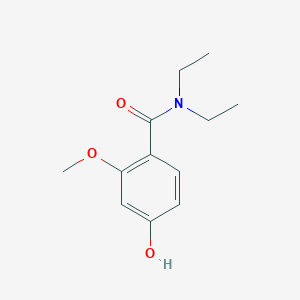
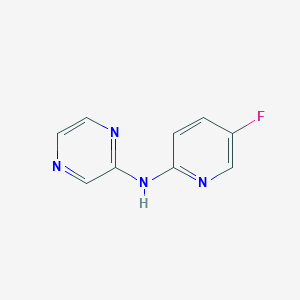
![tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
![3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B15090310.png)
